molecular formula C11H14N4O2 B12411749 N-butyl-6-nitro-1H-benzimidazol-2-amine

N-butyl-6-nitro-1H-benzimidazol-2-amine

Katalognummer: B12411749
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: KCMYEMHXIIFYLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-6-nitro-1H-benzimidazol-2-amine is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with a suitable nitro-substituted carboxylic acid or its derivativesCommon reagents used in the synthesis include nitrobenzene, butyl bromide, and various catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity in the production process .

Analyse Chemischer Reaktionen

Types of Reactions: N-butyl-6-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-butyl-6-amino-1H-benzimidazol-2-amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-butyl-6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-butyl-6-nitro-1H-benzimidazol-2-amine is unique due to the presence of both a nitro group and a butyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14N4O2

Molekulargewicht

234.25 g/mol

IUPAC-Name

N-butyl-6-nitro-1H-benzimidazol-2-amine

InChI

InChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14)

InChI-Schlüssel

KCMYEMHXIIFYLP-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.